

Reactivity of the P-H bond in phenylphosphinic acid

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Compound of Interest

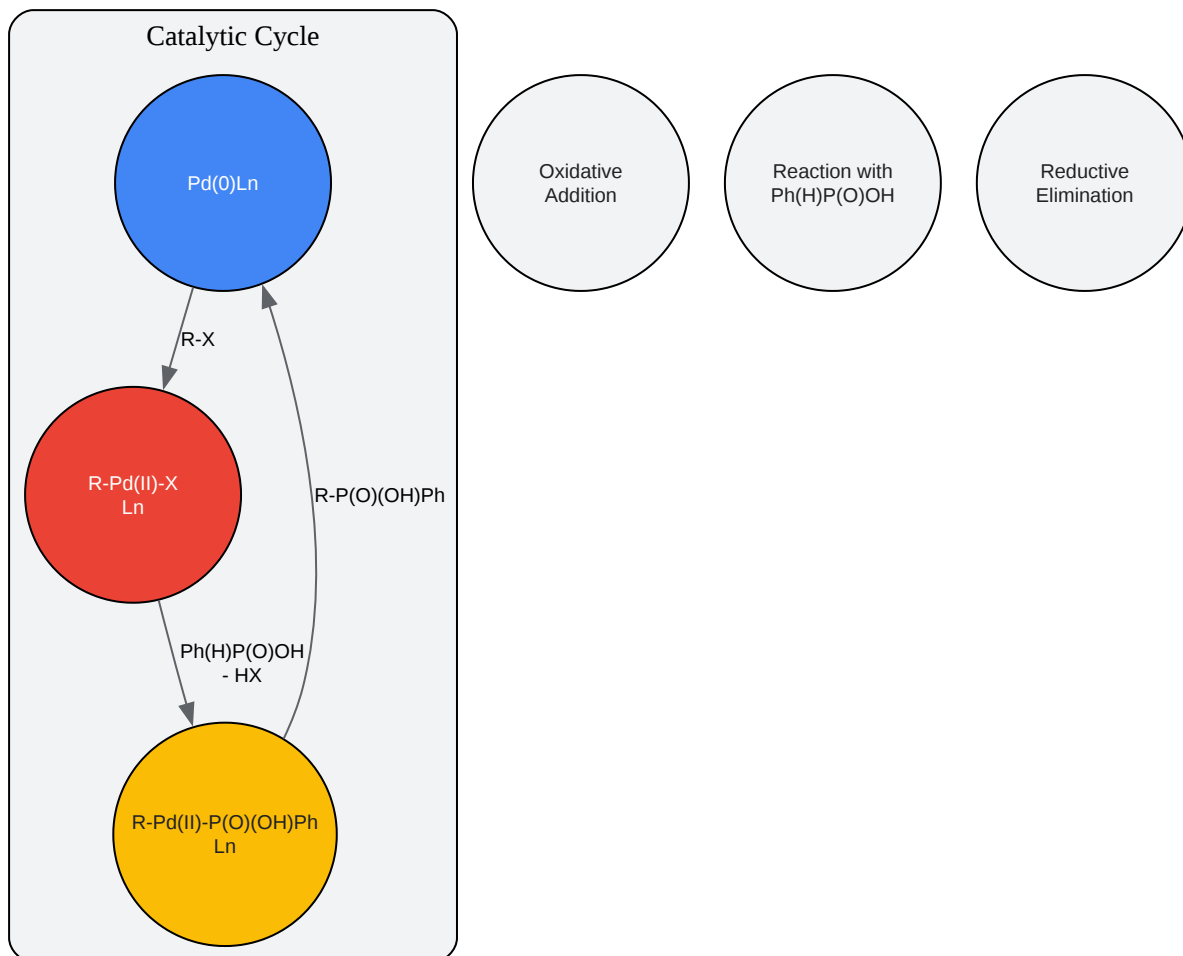
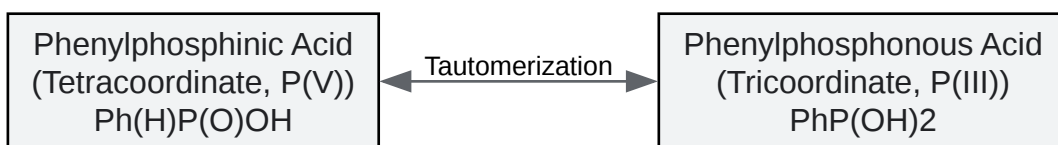
Compound Name: *Phenylphosphinic acid*

Cat. No.: *B8781127*

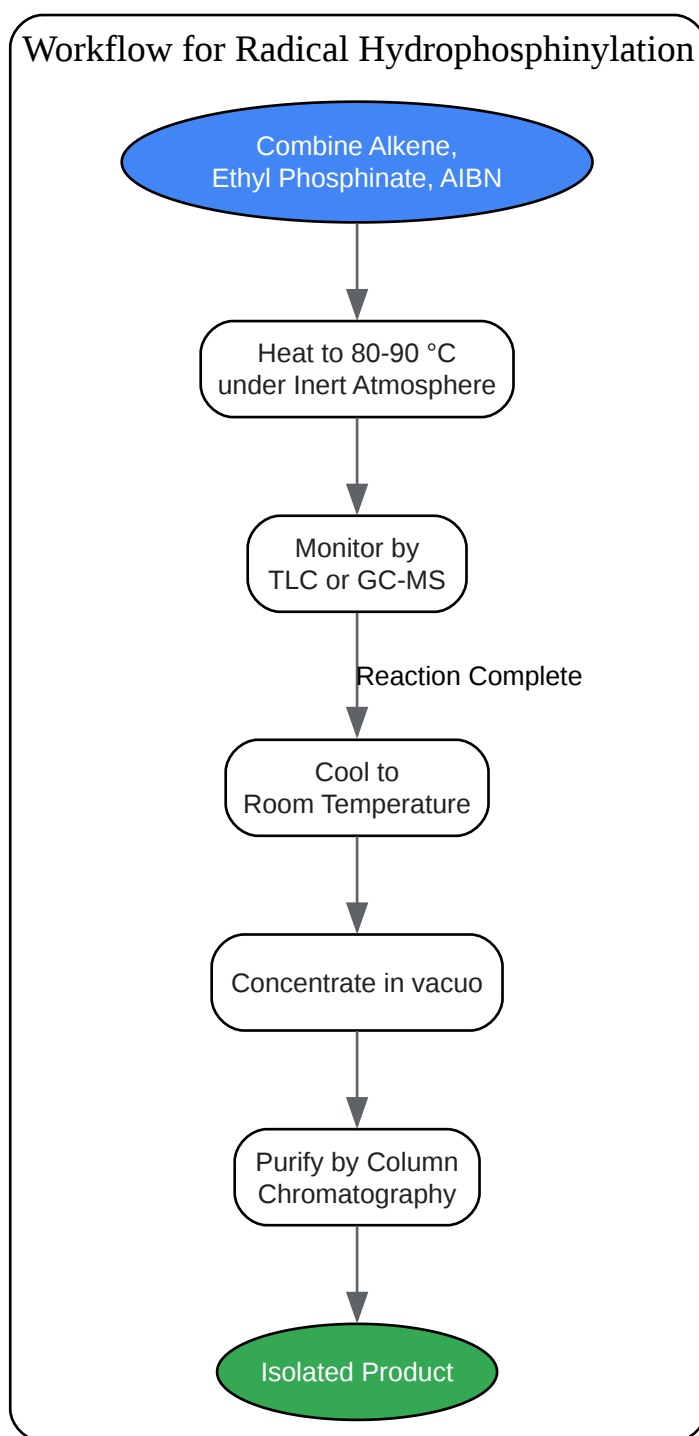
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Core Concepts: Structure and Tautomerism

Phenylphosphinic acid predominantly exists in a tetracoordinate phosphinate form, containing a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus center. However, it is in equilibrium with its trivalent tautomer, phenylphosphonous acid, which possesses a P-OH group. While the equilibrium heavily favors the tetracoordinate P(V) form, the trivalent P(III) tautomer is believed to be the reactive species in many reactions.^{[3][4]} The ability to interconvert between these two forms is fundamental to the P-H bond's reactivity.



Workflow for Radical Hydrophosphinylation



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